molecular formula C20H24ClN3O3S B2368114 2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide CAS No. 897621-75-9

2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide

Cat. No.: B2368114
CAS No.: 897621-75-9
M. Wt: 421.94
InChI Key: RCZSXOSKZWESOH-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a chlorophenyl group and a phenylpiperazine moiety, making it a subject of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chlorobenzoyl chloride with piperazine to form an intermediate, which is then reacted with phenylsulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistency and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide is unique due to its combination of a chlorophenyl group and a phenylpiperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3S/c21-18-8-6-17(7-9-18)16-20(25)22-10-15-28(26,27)24-13-11-23(12-14-24)19-4-2-1-3-5-19/h1-9H,10-16H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZSXOSKZWESOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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